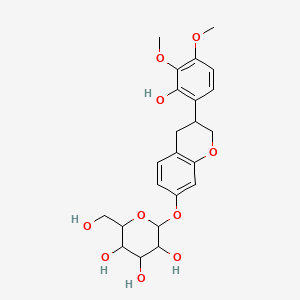
Astraisoflavan-7-O-beta-D-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Astraisoflavan-7-O-beta-D-glucoside is a naturally occurring compound found in the plant Astragalus. It is a beta-D-glucoside derivative of isoflavan, characterized by its hydroxy and methoxy substitutions. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Astraisoflavan-7-O-beta-D-glucoside typically involves the extraction of isoflavans from Astragalus species. The process includes solvent extraction, followed by purification through crystallization . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction techniques but on a larger scale. Techniques such as microwave-assisted extraction and ultrasonic extraction are employed to enhance yield and efficiency . These methods are optimized to maintain the integrity of the compound while ensuring high purity.
化学反応の分析
Types of Reactions
Astraisoflavan-7-O-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and can be used in various applications .
科学的研究の応用
Astraisoflavan-7-O-beta-D-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glucosides.
Biology: The compound is studied for its role in modulating cellular functions and signaling pathways.
Medicine: Research has shown its potential in anti-inflammatory and antioxidant therapies.
作用機序
The mechanism of action of Astraisoflavan-7-O-beta-D-glucoside involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: The compound modulates lymphocyte function and inhibits the release of pro-inflammatory cytokines.
Antioxidant Properties: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.
Molecular Targets: The primary targets include inflammatory mediators and oxidative stress markers.
類似化合物との比較
Astraisoflavan-7-O-beta-D-glucoside is unique due to its specific substitutions and glycosylation pattern. Similar compounds include:
Calycosin-7-O-beta-D-glucoside: Another glucoside derivative with similar anti-inflammatory properties.
Formononetin: An isoflavone with antioxidant and anti-inflammatory activities.
Ononin: A glucoside of formononetin, known for its biological activities.
These compounds share structural similarities but differ in their specific substitutions and biological activities, making this compound a distinct and valuable compound for research and industrial applications .
特性
IUPAC Name |
2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOGLPTLQBGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
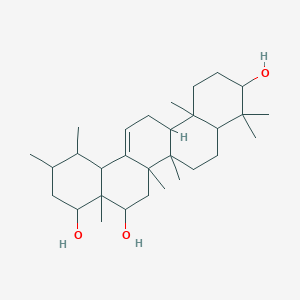
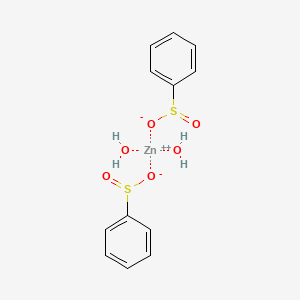
![5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one](/img/structure/B12326514.png)
![Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate](/img/structure/B12326530.png)
![N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]-2-acetamido-3-phenylpropanamide](/img/structure/B12326531.png)
![Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate](/img/structure/B12326534.png)
![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)
![4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B12326557.png)
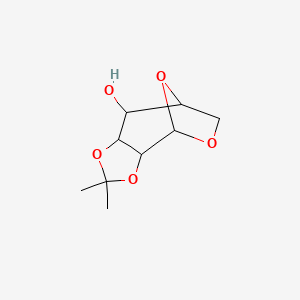
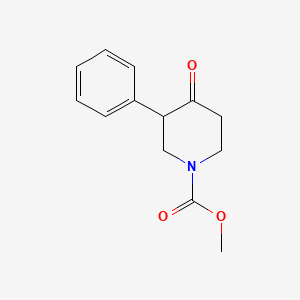

![2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B12326577.png)
![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)
